N-Benzyl-1-cyclobutylethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-benzyl-1-cyclobutylethanamine |
InChI |
InChI=1S/C13H19N/c1-11(13-8-5-9-13)14-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10H2,1H3 |
InChI Key |
VSIGGXVZUYOVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N Benzyl 1 Cyclobutylethanamine and Analogues
Reductive Amination Strategies for N-Benzyl-1-cyclobutylethanamine
Reductive amination is a widely utilized and efficient method for the formation of carbon-nitrogen bonds. This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of 1-cyclobutylethanone (also known as methyl cyclobutyl ketone) with benzylamine (B48309).
Catalytic Hydrogenation Approaches in Reductive Amination
Catalytic hydrogenation is a common method for the reduction step in reductive amination, often employing transition metal catalysts. This approach is considered a "green" method due to the use of hydrogen gas as the reductant, with water being the only byproduct.
A general procedure involves reacting a ketone with an amine in the presence of a metal catalyst under a hydrogen atmosphere. For the synthesis of N-benzylamines, a process has been described where a benzaldehyde (B42025) is reacted with a primary amine in a water-miscible solvent, followed by hydrogenation with a catalyst containing one or more metals from groups 8 to 10 of the Periodic Table, such as palladium on carbon (Pd/C) google.com. While this example uses a benzaldehyde, the principle is applicable to ketones like 1-cyclobutylethanone. In a typical procedure, the ketone and benzylamine are stirred in a solvent like methanol (B129727), and then a Pd/C catalyst is added. The mixture is then subjected to hydrogenation to yield the desired N-benzylamine google.com.
Catalytic transfer hydrogenation offers an alternative to using hydrogen gas. This method uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265), in conjunction with a catalyst like Pd/C orgsyn.org. The reaction is typically carried out at reflux temperature and provides a rapid and versatile system for the formation of amines under moderate conditions orgsyn.org.
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is another catalytic approach where an alcohol serves as the alkylating agent in the presence of a transition metal catalyst. For instance, primary benzylamines can be synthesized by the direct coupling of benzyl (B1604629) alcohols with ammonia using commercial nickel catalysts nih.gov. This method can be extended to the N-alkylation of primary amines with alcohols. Various catalysts based on cobalt, iridium, and other transition metals have been shown to be effective for the N-alkylation of amines with benzyl alcohol rsc.org. A proposed mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde, which then reacts with the amine to form an imine, followed by the return of the hydrogen to reduce the imine to the final amine product.
| Catalyst System | Hydrogen Source | Typical Conditions | Notes |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol solvent, atmospheric pressure, room temperature to 6 hours google.com | A common and efficient method for imine reduction. |
| Palladium on Carbon (Pd/C) | Ammonium Formate | Dry methanol solvent, reflux temperature orgsyn.org | A convenient catalytic transfer hydrogenation method. |
| Nickel Catalysts (e.g., Raney Ni) | Benzyl Alcohol | t-amyl alcohol solvent, 180°C, 24 hours nih.gov | Part of the "borrowing hydrogen" methodology. |
| Gold Supported on Oxides (e.g., Au/TiO₂) | Hydrogen Gas (H₂) | Toluene solvent, 100°C, 30 bar H₂ researchgate.net | Effective for reductive amination of cyclic ketones. |
Stoichiometric Reductant Methods in Reductive Amination
Stoichiometric reducing agents are frequently used for their mild reaction conditions and broad functional group tolerance. Common reagents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Sodium Borohydride (NaBH₄): This reagent is a cost-effective choice for reductive amination. However, since it can also reduce the starting ketone, the reaction is often performed in a stepwise manner where the imine is pre-formed before the addition of NaBH₄ ias.ac.in. The reaction is typically carried out in alcoholic solvents like methanol or ethanol.
Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent than NaBH₄ and is particularly effective for the selective reduction of imines in the presence of ketones. The reaction is typically run at a pH of around 6-7 to facilitate the formation and reduction of the iminium ion.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often referred to as STAB, this is a very mild and selective reagent for reductive amination and is particularly effective for reactions with ketones. It is less toxic than sodium cyanoborohydride and can be used in a one-pot procedure where the ketone, amine, and reducing agent are mixed together. The reaction is often carried out in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
A general procedure for the reductive amination of a ketone with an amine using sodium triacetoxyborohydride involves stirring the ketone, amine, and NaBH(OAc)₃ in a solvent like DCE at room temperature until the reaction is complete.
| Reductant | Typical Solvent | Key Features |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Cost-effective; often requires pre-formation of the imine ias.ac.in. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Selectively reduces imines over ketones; reaction is pH-sensitive. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, 1,2-Dichloroethane | Mild and selective; allows for a one-pot procedure. |
Alternative Synthetic Pathways to this compound
Besides reductive amination, other synthetic strategies can be employed to construct the this compound molecule.
Alkylation Reactions of Primary Amines
This method involves the direct reaction of a primary amine, in this case, 1-cyclobutylethanamine, with a benzyl halide, such as benzyl bromide or benzyl chloride. The reaction is a nucleophilic substitution where the amine acts as the nucleophile. A base is typically added to neutralize the hydrogen halide that is formed as a byproduct. A significant challenge with this method is controlling the extent of alkylation, as the secondary amine product can react further to form a tertiary amine (dibenzylation). Using a large excess of the primary amine can help to minimize this side reaction orgsyn.org.
A procedure for the synthesis of N-allyl-N-benzylamine from allylamine and benzyl bromide has been described, which utilizes a large excess of the primary amine and potassium carbonate as the base in acetonitrile (B52724) orgsyn.org. A similar approach could be adapted for the reaction of 1-cyclobutylethanamine with a benzyl halide.
Cross-Coupling Methodologies for C-N Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. To synthesize this compound via this route, one could envision the coupling of 1-cyclobutylethanamine with a benzyl halide.
The use of palladium complexes with bulky, electron-rich phosphine ligands has been shown to be effective for the amination of aryl chlorides with primary aliphatic amines ias.ac.in. For example, the reaction of benzylamine with 4-chlorotoluene can be achieved using a palladium catalyst ias.ac.in. While this example involves an aryl halide, similar conditions can be adapted for benzyl halides. The choice of ligand is crucial for the success of these reactions, with ligands like BrettPhos and RuPhos showing broad scope for Pd-catalyzed C-N cross-coupling researchgate.net.
Diastereoselective and Enantioselective Synthesis of Chiral this compound Derivatives
The synthesis of specific stereoisomers of this compound, which is a chiral molecule, requires the use of stereoselective synthetic methods.
Diastereoselective Synthesis: If the starting materials are chiral, a diastereoselective synthesis can be achieved. For instance, the reaction of a chiral ketone or a chiral amine can lead to the formation of diastereomeric products. Recent methods for the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes from commercially available bromocyclobutanes have been developed, which could be adapted for the synthesis of chiral cyclobutylamine precursors nih.govgoogle.com. These methods often involve Michael additions onto cyclobutenes nih.govgoogle.com.
Enantioselective Synthesis: The enantioselective synthesis of chiral amines is a significant area of research. One approach is the asymmetric reductive amination of ketones. This can be achieved using a chiral catalyst, such as an iridium complex with a chiral phosphine ligand, in the presence of a reducing agent clockss.org. Another strategy involves the use of chiral auxiliaries.
For the synthesis of chiral cyclobutane (B1203170) derivatives, enantioselective [2+2]-cycloaddition reactions between alkynes and alkenyl derivatives have been developed using cobalt catalysts mdma.ch. This could provide a route to chiral cyclobutane precursors. Furthermore, diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes via sulfa-Michael addition using cyclobutenes has been reported, which could be a pathway to functionalized chiral cyclobutane building blocks.
| Synthetic Approach | Method | Key Features |
| Diastereoselective Synthesis | Michael Addition onto Cyclobutenes | Can be used to create substituted cyclobutanes with high diastereoselectivity nih.govgoogle.com. |
| Enantioselective Synthesis | Asymmetric Reductive Amination | Employs chiral catalysts (e.g., Ir-phosphine complexes) to achieve high enantioselectivity clockss.org. |
| Enantioselective Synthesis | [2+2]-Cycloaddition | Cobalt-catalyzed reaction of alkynes and alkenes to form chiral cyclobutenes mdma.ch. |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliary-mediated synthesis is a well-established strategy for achieving high levels of stereoselectivity in the formation of chiral amines. This approach involves the temporary attachment of a chiral auxiliary to the substrate, which directs the stereochemical outcome of a subsequent bond-forming reaction. Following the reaction, the auxiliary is cleaved to afford the desired enantiomerically enriched product.
A common application of this methodology in the synthesis of N-benzyl amine analogues involves the diastereoselective alkylation of an enolate derived from an amide or imide bearing a chiral auxiliary. For instance, pseudoephedrine has been widely employed as a chiral auxiliary for the diastereoselective alkylation of amides, providing access to a variety of enantiomerically enriched carboxylic acids, which can then be converted to the corresponding amines. While specific examples for the synthesis of this compound are not extensively detailed in the literature, the general principles can be applied.
The process typically begins with the acylation of a chiral auxiliary, such as a pseudoephenamine, with a carboxylic acid derivative. The resulting amide is then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile. The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Finally, removal of the chiral auxiliary yields the desired chiral product.
| Chiral Auxiliary | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Pseudoephenamine | N/A | High | N/A | nih.gov |
| (R)-α-methylbenzylamine | p-methoxyphenylacetone | High | N/A | google.com |
This table presents data for analogous reactions due to the limited availability of specific data for this compound.
Asymmetric Catalysis in this compound Synthesis
Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction, allowing for the generation of large quantities of the chiral product from a small amount of the catalyst. A key strategy for the synthesis of N-benzyl amines is the asymmetric reductive amination of a ketone.
In the context of this compound synthesis, this would involve the reaction of cyclobutyl methyl ketone with benzylamine in the presence of a chiral catalyst and a reducing agent. The catalyst, typically a transition metal complex with a chiral ligand, facilitates the formation of an imine intermediate and its subsequent enantioselective reduction to the target amine.
Various catalytic systems have been developed for the asymmetric reductive amination of ketones. For example, iridium complexes with chiral phosphine ligands have shown high activity and enantioselectivity in the direct reductive amination of aryl ketones. While direct application to cyclobutyl methyl ketone is not explicitly documented, these systems provide a strong foundation for the development of a synthetic route to this compound. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high enantiomeric excess (ee).
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Ir-f-Binaphane | Aryl ketones | up to 96% | High | google.com |
| Copper(II) with (S)-Ph-Box ligand | N-tosyl-hydrocinnamaldehyde imine | 84% | 54% | nih.gov |
This table presents data for analogous reactions due to the limited availability of specific data for this compound.
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and highly selective synthetic routes. For the synthesis of chiral amines like this compound, a key chemoenzymatic strategy involves the use of enzymes, such as imine reductases (IREDs) or reductive aminases (RedAms), for the asymmetric reductive amination of a ketone.
This approach typically involves the in situ formation of an imine from cyclobutyl methyl ketone and benzylamine, which is then enantioselectively reduced by the enzyme. These biocatalytic reactions are often performed under mild conditions and can exhibit excellent stereoselectivity. The substrate scope of naturally occurring enzymes can sometimes be a limitation; however, advances in protein engineering are continuously expanding the range of ketones and amines that can be utilized.
Recent studies have identified several imine reductases that catalyze the reductive amination of ketones with various amines, including methylamine and butylamine, with high conversions and stereoselectivities. While a specific application for the synthesis of this compound has not been reported, the existing research provides a strong proof-of-concept for this approach.
| Enzyme | Substrate | Amine | Stereochemical Purity | Yield (%) | Reference |
| Imine Reductase | 2-Hexanone | Methylamine | 96% ee | Good | semanticscholar.orgresearchgate.net |
| Reductive Aminase | Cyclohexanone | Methylamine | N/A | High | researchgate.net |
This table presents data for analogous reactions due to the limited availability of specific data for this compound.
Reaction Mechanisms in the Formation and Transformation of N Benzyl 1 Cyclobutylethanamine
Mechanistic Investigations of Reductive Amination Pathways
The nature of the reducing agent is critical and influences whether the reaction is a one-pot or a two-step process. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are selective for the protonated imine (iminium ion) over the ketone, allowing for the entire reaction to occur in a single vessel. masterorganicchemistry.comyoutube.com More reactive reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) would require a two-step approach where the imine is formed first, isolated, and then reduced. organicchemistrytutor.com
The reductive amination of 1-cyclobutylethanone with benzylamine proceeds through a series of well-defined intermediates. The initial step involves the nucleophilic attack of the nitrogen atom of benzylamine on the electrophilic carbonyl carbon of 1-cyclobutylethanone. This attack leads to the formation of a tetrahedral intermediate known as a hemiaminal. wikipedia.org
The hemiaminal is generally unstable and undergoes dehydration to form an imine (a compound containing a carbon-nitrogen double bond) or its tautomer, an enamine. youtube.com The formation of the imine is favored under mildly acidic conditions, which facilitate the protonation of the hydroxyl group of the hemiaminal, turning it into a better leaving group (water). organicchemistrytutor.comyoutube.com The subsequent loss of water generates a protonated imine, also known as an iminium ion, which is a key electrophilic intermediate. organicchemistrytutor.com
The equilibrium between the imine and the enamine is an important consideration. For ketones like 1-cyclobutylethanone, the imine is generally the more stable and predominant intermediate compared to the enamine. masterorganicchemistry.com The presence of these intermediates can sometimes be detected using spectroscopic methods like NMR, although their transient nature often makes direct observation challenging. researchgate.net
The final step of the reaction is the reduction of the iminium ion by a hydride source. The hydride attacks the electrophilic carbon of the C=N bond, leading to the formation of the final product, N-benzyl-1-cyclobutylethanamine. youtube.com
A simplified mechanistic pathway is illustrated below:

The choice of solvent can also influence the reaction pathway and the stability of intermediates. Protic solvents can participate in hydrogen bonding and proton transfer steps, while aprotic solvents may favor different transition states. albany.edu
While specific kinetic and thermodynamic data for the formation of this compound are not extensively documented in publicly available literature, general principles of reductive amination provide insight into the factors governing the reaction rate and equilibrium.
Factors Influencing Reaction Kinetics:
| Factor | Influence on Reaction Rate | Rationale |
| Steric Hindrance | Slower reaction with bulkier ketones or amines. | Increased steric bulk around the carbonyl group or the amine nitrogen hinders the nucleophilic attack. |
| Electronic Effects | Electron-withdrawing groups on the ketone can increase the rate of nucleophilic attack. | Increased electrophilicity of the carbonyl carbon. |
| pH of the medium | Optimal rate is typically achieved in mildly acidic conditions (pH 4-6). | Acid catalysis facilitates the dehydration of the hemiaminal, but strong acidity protonates the amine, reducing its nucleophilicity. youtube.com |
| Catalyst | The choice of catalyst can significantly affect the rate of both imine formation and reduction. | Acid catalysts accelerate dehydration, while metal catalysts can lower the activation energy for hydrogenation. researchgate.net |
Stereochemical Aspects of this compound Synthesis Mechanisms
The synthesis of this compound from 1-cyclobutylethanone results in the formation of a new chiral center at the carbon atom bonded to the cyclobutyl group and the nitrogen atom. Therefore, the product can exist as a racemic mixture of two enantiomers, (R)-N-benzyl-1-cyclobutylethanamine and (S)-N-benzyl-1-cyclobutylethanamine.
Achieving stereoselectivity in the synthesis of such chiral amines is a significant area of research in organic chemistry. wikipedia.org The stereochemical outcome of the reductive amination is determined during the reduction of the prochiral imine or iminium ion intermediate.
Methods for Stereoselective Synthesis:
| Method | Description | Key Principle |
| Chiral Reducing Agents | The use of a chiral borohydride or a chiral catalyst in a hydrogenation reaction can favor the formation of one enantiomer over the other. | The chiral reagent creates a diastereomeric transition state with the prochiral imine, leading to an energy difference between the pathways to the two enantiomers. |
| Chiral Auxiliaries | A chiral auxiliary can be temporarily attached to the amine or the ketone, directing the stereochemical course of the reaction. The auxiliary is then removed in a subsequent step. wikipedia.org | The chiral auxiliary blocks one face of the imine intermediate, forcing the hydride to attack from the less hindered face. |
| Biocatalysis | Enzymes such as imine reductases (IREDs) or amine dehydrogenases (AmDHs) can catalyze the reductive amination with high enantioselectivity. nih.gov | The highly specific three-dimensional structure of the enzyme's active site accommodates the substrate in a particular orientation, leading to the formation of a single enantiomer. nih.gov |
The development of asymmetric methods for the synthesis of chiral amines is of great importance, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. nih.govmetu.edu.tr
Role of this compound in Mechanistic Probe Studies
While there is no specific information in the searched literature detailing the use of this compound as a mechanistic probe, its structural features suggest potential applications in such studies. The presence of the cyclobutyl group can be exploited to study reactions that are sensitive to steric hindrance or ring strain.
For instance, in studies of enzyme-catalyzed reactions, this compound and its derivatives could be used as substrates to probe the size and shape of an enzyme's active site. The rigid and defined geometry of the cyclobutyl ring can provide valuable information about the spatial constraints within the catalytic pocket.
Furthermore, in studies of reaction mechanisms involving radical intermediates, the cyclobutylmethyl group can act as a "radical clock." If a radical is formed on the carbon adjacent to the cyclobutyl ring, it can undergo a characteristic ring-opening reaction at a known rate. The detection of ring-opened products can thus provide evidence for the involvement of radical intermediates and allow for the estimation of their lifetimes.
The benzyl (B1604629) group also offers a handle for further functionalization and can be a useful spectroscopic marker in mechanistic investigations.
Derivatization Strategies and Chromatographic Methodologies for N Benzyl 1 Cyclobutylethanamine
Formation of Analytical Derivatives for Enhanced Detection
Due to the inherent polarity and potential for thermal instability of amines, derivatization is a crucial step to improve their chromatographic behavior, particularly for gas chromatography. By converting the amine into a less polar and more volatile derivative, peak shape, resolution, and detection sensitivity can be significantly enhanced.
Silylation Approaches for Chromatographic Analysis
Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as secondary amines. sigmaaldrich.com This process involves the replacement of the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group or other silyl (B83357) groups. gcms.cz For N-Benzyl-1-cyclobutylethanamine, silylation would target the N-H bond.
Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.comjfda-online.com The reaction for this compound would proceed by reacting the amine with the silylating agent, typically with gentle heating, to yield the corresponding N-trimethylsilyl derivative. This derivative is more volatile and thermally stable, making it well-suited for GC-MS analysis. researchgate.net
Table 1: Hypothetical Silylation Reaction Parameters for this compound
| Parameter | Condition |
| Silylating Reagent | BSTFA + 1% TMCS |
| Solvent | Acetonitrile (B52724) or Pyridine |
| Reagent to Analyte Ratio | 10:1 (v/v) |
| Reaction Temperature | 60-70°C |
| Reaction Time | 30-60 minutes |
The resulting trimethylsilyl derivative of this compound would exhibit a characteristic mass spectrum, with a molecular ion peak corresponding to the increased molecular weight and specific fragmentation patterns useful for identification.
Acylation and Other Derivatization Techniques
Acylation is another powerful derivatization strategy for amines, involving the introduction of an acyl group. nih.gov This is typically achieved by reacting the amine with an acylating agent such as an acid anhydride (B1165640) (e.g., trifluoroacetic anhydride - TFAA) or an acyl chloride. jfda-online.com For this compound, acylation would result in the formation of a stable amide.
The use of fluorinated acylating agents, like TFAA, is particularly advantageous as it introduces fluorine atoms into the molecule, which can significantly enhance the response of an electron capture detector (ECD) in gas chromatography, leading to very low detection limits. jfda-online.com The reaction is generally rapid and can be performed under mild conditions.
Table 2: Hypothetical Acylation Reaction Parameters for this compound
| Parameter | Condition |
| Acylating Reagent | Trifluoroacetic Anhydride (TFAA) |
| Solvent | Dichloromethane or Ethyl Acetate |
| Catalyst | Pyridine (optional, to neutralize acid by-product) |
| Reaction Temperature | Room Temperature or gentle warming (40-50°C) |
| Reaction Time | 15-30 minutes |
The resulting N-trifluoroacetyl-N-benzyl-1-cyclobutylethanamine would be more volatile than the parent amine and would produce a distinct mass spectrum aiding in its identification and quantification.
Advanced Chromatographic Separation Techniques
The separation and analysis of this compound and its derivatives are best accomplished using high-resolution chromatographic methods coupled with sensitive detectors.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Assessment
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, particularly after derivatization, GC-MS allows for the separation from impurities and provides definitive structural information through mass spectral data.
A typical GC-MS method would employ a non-polar or medium-polarity capillary column. The oven temperature would be programmed to start at a lower temperature and ramp up to ensure the separation of any potential by-products or impurities. The mass spectrometer would be operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared to spectral libraries for compound identification. academicjournals.orgresearchgate.net
Table 3: Hypothetical GC-MS Parameters for Derivatized this compound
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. This compound can be analyzed directly by HPLC, typically using a reversed-phase column. nih.govhelixchrom.com
For analytical purposes, a C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727). Detection can be achieved using a UV detector, as the benzyl (B1604629) group in the molecule will absorb UV light. The method can be optimized by adjusting the mobile phase composition and pH to achieve the desired retention and peak shape. researchgate.netresearchgate.net
Table 4: Hypothetical HPLC Parameters for this compound
| Parameter | Condition |
| HPLC Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
HPLC can also be scaled up for preparative separations to isolate and purify larger quantities of this compound.
Chiral Chromatography for Enantiomeric Purity Determination
Since this compound possesses a chiral center at the carbon atom attached to the nitrogen, cyclobutyl, and ethyl groups, it can exist as a pair of enantiomers. The determination of enantiomeric purity is often crucial in pharmaceutical and chemical research. Chiral chromatography is the most effective method for separating and quantifying these enantiomers.
This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. For HPLC, polysaccharide-based chiral columns (e.g., derivatized cellulose (B213188) or amylose) are widely used. The separation is based on the differential interactions of the enantiomers with the chiral selector of the stationary phase. The mobile phase composition, often a mixture of alkanes and an alcohol modifier, is critical for achieving enantiomeric resolution. sigmaaldrich.comsigmaaldrich.com
Table 5: Hypothetical Chiral HPLC Parameters for Enantiomeric Separation of this compound
| Parameter | Condition |
| Chiral Column | Chiralcel OD-H or similar polysaccharide-based CSP |
| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25°C |
Successful chiral separation would result in two distinct peaks in the chromatogram, representing the (R)- and (S)-enantiomers of this compound, allowing for the determination of their relative proportions and the enantiomeric excess (ee) of the sample.
Sample Preparation Protocols for Analytical Characterization of this compound
The effective analysis of this compound from various matrices, particularly in forensic or research settings, necessitates robust sample preparation protocols. These procedures are designed to isolate the analyte from interfering substances, concentrate it to detectable levels, and render it compatible with the analytical instrument. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation, often employed when dealing with biological samples. unodc.orgresearchgate.net
For non-biological samples, such as seized materials, a representative sample is typically dissolved in a suitable organic solvent. unodc.org The choice of solvent and extraction method is critical and depends on the nature of the matrix.
In the context of analyzing related N-benzyl cathinone (B1664624) compounds, such as Benzylone, from seized materials, an acid/base extraction is a commonly employed method. cfsre.org This involves dissolving the sample and adjusting the pH to facilitate the separation of the amine-containing analyte from neutral and acidic impurities.
For biological matrices like blood or urine, where the concentration of the analyte may be low and the matrix complexity is high, more elaborate procedures are required. Protein precipitation is a common first step for plasma or serum samples, where a solvent like acetonitrile is added to denature and remove proteins. nih.gov Following this, LLE or SPE can be used for further cleanup and concentration. LLE utilizes two immiscible liquid phases to partition the analyte, while SPE uses a solid sorbent to selectively retain and then elute the compound of interest. The selection of the appropriate SPE sorbent and elution solvents is crucial for achieving high recovery and purity. For compounds similar to this compound, mixed-mode SPE cartridges that can exploit both hydrophobic and ion-exchange interactions often provide superior cleanup.
The table below outlines hypothetical sample preparation protocols for this compound based on established methods for analogous compounds.
Table 1: Sample Preparation Protocols for this compound
| Matrix | Protocol | Key Steps |
|---|
| Seized Powder | Solvent Dissolution & Filtration | 1. Dissolve a weighed amount of the powder in methanol or acetonitrile. 2. Vortex and sonicate to ensure complete dissolution. 3. Filter the solution to remove any insoluble materials before injection or derivatization. | | Biological Fluids (e.g., Blood, Urine) | Protein Precipitation followed by Liquid-Liquid Extraction (LLE) | 1. Add acetonitrile (typically in a 3:1 or 4:1 ratio) to the sample to precipitate proteins. nih.gov 2. Centrifuge to pellet the precipitated proteins. 3. Transfer the supernatant to a new tube. 4. Adjust the pH of the supernatant to basic (e.g., pH 9-10). 5. Add an immiscible organic solvent (e.g., ethyl acetate, hexane). 6. Vortex and centrifuge to separate the layers. 7. Collect the organic layer containing the analyte. 8. Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis. | | Biological Fluids (e.g., Blood, Urine) | Solid-Phase Extraction (SPE) | 1. Pre-treat the sample (e.g., protein precipitation, pH adjustment). 2. Condition the SPE cartridge (e.g., with methanol and water). 3. Load the pre-treated sample onto the cartridge. 4. Wash the cartridge to remove interferences. 5. Elute the analyte with a suitable solvent. 6. Evaporate the eluent and reconstitute for analysis. |
Chromatographic techniques, particularly when coupled with mass spectrometry (GC-MS and LC-MS/MS), are the cornerstone for the definitive identification and quantification of compounds like this compound. Derivatization is often a key step, especially for GC-MS, to improve the volatility and thermal stability of the analyte, and to enhance its chromatographic and mass spectrometric properties. ojp.gov
For secondary amines like this compound, common derivatization strategies include acylation and silylation. Acylation, using reagents like heptafluorobutyric anhydride (HFBA) or trifluoroacetic anhydride (TFAA), introduces a fluoroacyl group, which can improve chromatographic peak shape and increase sensitivity for electron capture detection (ECD). Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace active hydrogens with a trimethylsilyl (TMS) group, increasing volatility.
Benzylation, the introduction of a benzyl group, is another derivatization strategy that can be employed, particularly to increase the molecular weight of the analyte and shift its retention time, which can be beneficial in complex matrices. osti.gov
The choice of chromatographic method depends on the analyte's properties and the analytical objective. GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. For less volatile or thermally labile compounds, LC-MS/MS is often preferred due to its applicability to a wider range of compounds and its high sensitivity and selectivity. fishersci.ie
The tables below summarize potential derivatization and chromatographic methodologies for this compound, extrapolated from methods used for structurally similar compounds.
Table 2: Derivatization Strategies for this compound
| Derivatization Method | Reagent | Typical Reaction Conditions | Resulting Derivative |
|---|---|---|---|
| Acylation | Heptafluorobutyric Anhydride (HFBA) | Incubation at elevated temperature (e.g., 60-80°C) for a defined period (e.g., 20-30 minutes). | N-heptafluorobutyryl-N-Benzyl-1-cyclobutylethanamine |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Incubation at elevated temperature (e.g., 70-90°C) for a defined period (e.g., 30-60 minutes). | N-trimethylsilyl-N-Benzyl-1-cyclobutylethanamine |
| Benzylation | Benzyl Bromide | Reaction in the presence of a base (e.g., sodium carbonate) at elevated temperature (e.g., 55°C) for several hours. osti.gov | N,N-dibenzyl-1-cyclobutylethanamine |
Table 3: Chromatographic Methodologies for this compound
| Technique | Column | Mobile Phase/Carrier Gas | Detection |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5MS or equivalent). | Carrier Gas: Helium | Mass Spectrometry (Electron Ionization - EI) |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A reversed-phase C18 column. | Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. | Tandem Mass Spectrometry (Electrospray Ionization - ESI, positive mode) |
Role of N Benzyl 1 Cyclobutylethanamine As a Synthetic Intermediate
Integration of N-Benzyl-1-cyclobutylethanamine into Complex Organic Scaffolds
While specific literature on this compound is not extensively detailed, the broader class of N-benzylamines is fundamental in synthesizing diverse and complex organic scaffolds. The core N-benzylamine structure is often integrated into heterocyclic systems with significant biological and pharmaceutical relevance.
For instance, N-benzylamines are key reactants in multi-component reactions to form highly substituted heterocycles. A notable example is the one-pot synthesis of disubstituted 1,3,4-oxadiazoles. In a process analogous to what would be expected for this compound, an amine like benzylamine (B48309) reacts with a ketone (such as cyclopentanone (B42830) or cyclobutanone) to form an imine intermediate. This intermediate is then trapped by (N-isocyanimino)triphenylphosphorane in the presence of a carboxylic acid, leading to an iminophosphorane that undergoes an intramolecular aza-Wittig reaction to yield the final oxadiazole derivative. researchgate.net This strategy highlights how the N-benzylamine unit can be seamlessly incorporated into a complex heterocyclic framework in a single, efficient step.
Furthermore, the N-benzyl motif is found in various scaffolds designed as potential therapeutic agents. Researchers have synthesized series of N-benzyl 5-(4-sulfamoylbenzylidene-2-thioxothiazolidin-4-one analogs, which have been identified as inhibitors of the NLRP3 inflammasome, a target for inflammatory diseases. nih.gov Similarly, novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. mdpi.comnih.gov These examples demonstrate the role of the N-benzylamine core in constructing molecules with tailored biological activities.
The N-benzyl group is also instrumental in the synthesis of functionalized N-heterocycles through cycloaddition reactions. Reagents like N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine serve as precursors to azomethine ylides, which are powerful 1,3-dipoles for constructing pyrrolidine (B122466) rings and other complex structures like 6-azaspiro[4.3]alkanes through [3+2] or [3+3] cycloadditions. enamine.net
Synthetic Utility in Multi-Step Organic Transformations
In multi-step syntheses, N-benzylamines serve as crucial precursors and intermediates. The synthesis of chiral tertiary dibenzylamines, which have shown high neuropharmacological potential, often involves N-benzylamines as starting points. mdpi.com A general synthetic pathway might involve an asymmetric Aza-Michael addition of a chiral N-benzylamide to an unsaturated ester, followed by hydrolysis and decarboxylation to yield the target chiral amine. mdpi.com
The N-benzyl group itself can be introduced via reductive amination of an aldehyde (like benzaldehyde) with a primary amine, followed by reduction of the resulting imine with a reducing agent such as sodium borohydride (B1222165). rsc.org This common transformation is a cornerstone of many synthetic routes requiring the installation of a protected amine.
The versatility of the N-benzyl group allows it to be carried through multiple synthetic steps before its eventual removal. This is crucial in total synthesis and the preparation of complex molecules where protecting group stability and selective cleavage are paramount. For example, the synthesis of 2-aminopyridinomethyl pyrrolidine derivatives, which are potent enzyme inhibitors, has utilized a Boc/Bn dual protection strategy for an amine group, demonstrating the compatibility of the N-benzyl group with other protecting groups and reaction conditions. nih.gov
Strategic Deprotection of the N-Benzyl Moiety in Synthetic Sequences
A key aspect of using this compound as a synthetic intermediate is the ability to strategically remove the N-benzyl (Bn) group. This deprotection step unmasks the primary or secondary amine functionality, allowing for subsequent reactions. The relative ease of introduction and cleavage makes the benzyl (B1604629) group one of the most common amine protecting groups in organic synthesis. researchgate.net
Catalytic hydrogenolysis is the most prevalent method for N-debenzylation. This reaction involves the cleavage of the carbon-nitrogen bond using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). researchgate.netnih.gov
The process can also be performed using catalytic transfer hydrogenation (CTH), which avoids the need for pressurized hydrogen gas by using a hydrogen donor molecule. researchgate.netlookchem.com Common donors include ammonium (B1175870) formate (B1220265), formic acid, 1,4-cyclohexadiene (B1204751), and isopropanol. researchgate.netlookchem.comrsc.org
Several factors can influence the efficiency and selectivity of the reaction:
Catalyst: Palladium on carbon (Pd/C) is widely used. nih.gov Other catalysts include palladium hydroxide (B78521) on carbon (Pd(OH)₂/C, Pearlman's catalyst), which can be more effective for stubborn debenzylations. nih.gov The use of mixed catalyst systems, such as Pd/C combined with niobic acid-on-carbon (Nb₂O₅/C), has been shown to significantly accelerate the deprotection by preventing catalyst poisoning by the product amine. nih.gov
Additives: The reaction can be slow due to the coordination of the product amine to the palladium catalyst, which acts as a poison. Adding an acid, such as hydrochloric acid (HCl), acetic acid, or trifluoroacetic acid (TFA), can mitigate this by protonating the amine, thereby preventing its coordination to the catalyst and accelerating the reaction. nih.govnih.govlookchem.com
Chemoselectivity: Catalytic transfer hydrogenation can exhibit remarkable chemoselectivity. For instance, using 10% Pd/C with 1,4-cyclohexadiene as the hydrogen donor allows for the selective debenzylation of N-benzylamines in the presence of O-benzyl ethers, a selectivity that is often challenging to achieve. lookchem.com Similarly, careful selection of catalyst and conditions can permit N-debenzylation without reducing other sensitive functional groups like aromatic chlorides. nacatsoc.org
| Catalyst System | Hydrogen Source | Conditions | Key Features | Reference |
|---|---|---|---|---|
| 10% Pd/C | H₂ (gas) | Various solvents (EtOH, MeOH) | Standard, widely used method. | researchgate.netnih.gov |
| 10% Pd/C, Ammonium Formate | Ammonium Formate | Reflux in MeOH | Effective catalytic transfer hydrogenation method. | researchgate.net |
| 10% Pd/C, 1,4-Cyclohexadiene, Acetic Acid | 1,4-Cyclohexadiene | Ethanol, overnight | Chemoselective for N-Bn over O-Bn groups. | lookchem.com |
| 20% Pd(OH)₂/C | H₂ (gas, 575 psi) | EtOH/HCl, rt, 48h | Effective for difficult deprotections. | nih.gov |
| Pd/C and Nb₂O₅/C | H₂ (gas) | MeOH, rt | Facilitated deprotection, prevents catalyst poisoning. | nih.gov |
| Pd/Fe₃O₄ | 2-Propanol | 240 °C, 90 min | Transfer hydrogenolysis for ether cleavage, applicable principle. | rsc.org |
While less common than catalytic hydrogenolysis, enzymatic methods offer a green and highly selective alternative for N-benzyl group removal. These reactions proceed under mild conditions, which can be advantageous for sensitive substrates.
Despite a comprehensive search for spectroscopic data, no publicly available experimental or predicted spectra for the chemical compound this compound could be located. Scholarly databases, chemical suppliers, and spectral databases were queried for information regarding its Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
The search did not yield any specific ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), or infrared (IR) data for this compound. While spectroscopic information for structurally related compounds, such as N-benzylaniline and other benzylamine derivatives, is available, this information is not directly applicable to the unique structure of this compound.
Consequently, the generation of a detailed and scientifically accurate article focusing solely on the advanced spectroscopic methodologies for the structural elucidation of this compound, as per the requested outline, is not possible at this time due to the absence of the necessary foundational data. The creation of the specified data tables and a thorough analysis of its spectral characteristics is contingent upon the future availability of experimental or reliably predicted spectroscopic data for this specific compound.
Advanced Spectroscopic Methodologies for Structural Elucidation of N Benzyl 1 Cyclobutylethanamine
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism)
Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are exceptionally powerful for determining the absolute configuration of stereocenters within a molecule, a critical aspect of chemical and pharmaceutical research. mdpi.com Among these techniques, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are paramount.
Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule. purechemistry.org This differential absorption, plotted as a function of wavelength, results in a CD spectrum. The spectrum is characterized by positive or negative peaks, known as Cotton effects, which provide a unique fingerprint of the molecule's three-dimensional structure. By analyzing the sign and intensity of these Cotton effects, the absolute spatial arrangement of atoms, or absolute configuration, can be elucidated. mdpi.compurechemistry.org
For a molecule like N-Benzyl-1-cyclobutylethanamine, direct ECD analysis can be challenging. The intrinsic chromophores—the phenyl and cyclobutyl groups—may produce weak signals or absorb in the far-UV region, where spectral interpretation is often complicated. To overcome this, two primary strategies are employed: the introduction of auxiliary chromophores through derivatization and the use of host-guest chemistry to form CD-active complexes. nih.gov
Derivatization and Host-Guest Complexation Strategies
A common and effective approach involves the chemical modification of the amine to attach a strongly absorbing chromophoric group. The condensation of a primary or secondary amine with a chromophoric aldehyde, for instance, yields an imine (Schiff base). nih.gov This new entity often exhibits strong CD signals that are directly influenced by the stereochemistry of the original amine.
Another advanced method is the formation of coordination complexes. Chiral amines can act as ligands, binding to metal centers like copper(I) or iron(II). nih.govnih.govnih.gov This complexation can induce or modulate powerful CD signals within the metal-to-ligand charge-transfer (MLCT) bands, which occur in a more accessible region of the spectrum. nih.gov The resulting CD spectrum is highly sensitive to the absolute configuration of the amine ligand. For example, a protocol using a copper(I) complex with BINAP has been developed for the rapid determination of absolute configuration in α-chiral primary amines after their conversion to imines. nih.gov Similarly, multi-component assemblies, where the chiral amine, a receptor molecule like BINOL, and a third component such as a boronic acid self-assemble, can generate distinct CD signals for each enantiomer. rsc.orgutexas.edubath.ac.uk
The Role of Computational Analysis
Modern chiroptical spectroscopy heavily relies on the synergy between experimental measurements and quantum chemical calculations. mdpi.comamericanlaboratory.com Density Functional Theory (DFT) is frequently used to predict the theoretical CD spectrum for a known absolute configuration (e.g., the R-enantiomer) of the molecule or its derivative. purechemistry.orgnih.gov This process involves:
Identifying the stable low-energy conformations of the molecule.
Calculating the CD spectrum for each conformer.
Averaging the spectra based on their calculated Boltzmann population to produce a final theoretical spectrum. mdpi.com
The absolute configuration of the experimentally analyzed sample is then assigned by comparing its measured CD spectrum with the calculated one. americanlaboratory.com If the experimental spectrum shows a positive Cotton effect at a specific wavelength where the spectrum calculated for the R-enantiomer also shows a positive effect, the sample is assigned the R-configuration. If the experimental spectrum is a mirror image of the calculated one (e.g., negative instead of positive Cotton effects), the sample is assigned the opposite (S) configuration. americanlaboratory.com
Vibrational Circular Dichroism (VCD)
As a complementary technique, Vibrational Circular Dichroism (VCD) measures the differential absorption of polarized light in the infrared region, corresponding to molecular vibrations. americanlaboratory.comspectroscopyeurope.com VCD is particularly advantageous as it does not require a UV-Vis active chromophore, making it suitable for a wider range of molecules. americanlaboratory.com The assignment of absolute configuration using VCD follows the same principle of comparing the experimental spectrum with DFT-calculated spectra. americanlaboratory.comnih.gov Studies on analogous compounds like α-methylbenzyl amine and its derivatives have demonstrated the utility of VCD in determining both absolute configuration and conformational preferences in solution. nih.gov
Illustrative Research Findings
While specific chiroptical data for this compound is not available in the literature, data from analogous chiral primary and secondary amines demonstrate the principles. Research on α-chiral primary amines has shown that derivatization with pyridine carboxaldehyde and subsequent complexation with a chiral Cu(I) receptor generates distinct MLCT bands in the CD spectrum between 320 nm and 470 nm, allowing for unambiguous differentiation of enantiomers. nih.gov Another study utilizing an iron(II)-based assembly with pyridine-2,6-dicarbaldehyde allowed for enantiomeric excess determination by monitoring the ellipticity at 600 nm. nih.gov
The following interactive table represents the type of data that would be generated in a chiroptical study of a chiral amine, illustrating how different methods yield characteristic CD signals that are correlated with a specific absolute configuration.
Interactive Data Table: Representative Chiroptical Data for Chiral Amine Analysis
| Derivatization/Sensing Method | Analyte Type | Chromophore/Transition Band | Wavelength (λmax) | Sign of Cotton Effect for R-enantiomer |
| Imine formation with Pyridine Carboxaldehyde + Cu(I)-BINAP | α-Chiral Primary Amine | Metal-to-Ligand Charge Transfer (MLCT) | ~400 nm | Positive |
| Assembly with Fe(II) and Pyridine-2,6-dicarbaldehyde | α-Chiral Primary Amine | Metal-to-Ligand Charge Transfer (MLCT) | ~600 nm | Negative |
| Assembly with (R)-BINOL and o-Formyl Phenyl Boronic Acid | α-Chiral Primary Amine | Exciton-Coupled / Induced CD | ~230 nm, ~280 nm | Positive, Negative |
| Direct VCD Measurement in CCl₄ | Chiral Secondary Amine | C-H Bending / N-H Bending | ~1450 cm⁻¹ | Positive |
This comprehensive approach, combining advanced spectroscopic measurements with robust computational predictions, provides an indispensable toolkit for the unambiguous determination of the absolute configuration of chiral compounds like this compound.
Computational Chemistry and Theoretical Investigations of N Benzyl 1 Cyclobutylethanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. For N-Benzyl-1-cyclobutylethanamine, Density Functional Theory (DFT) is a commonly employed method, offering a good balance between accuracy and computational cost. uobabylon.edu.iq A popular functional for such organic molecules is B3LYP, often paired with a basis set like 6-31G(d,p) or larger, such as 6-311++G(d,p), to accurately describe the electron distribution. modgraph.co.uk
These calculations provide insights into the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to its lone pair of electrons, making this site the most probable for electrophilic attack. The LUMO is likely distributed across the aromatic benzyl (B1604629) group.
Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. uobabylon.edu.iq Such parameters are invaluable for predicting how the molecule will behave in various chemical environments.
A molecular electrostatic potential (MEP) map can also be generated. This map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a region of negative potential (typically colored red) around the nitrogen atom, confirming it as a primary site for protonation or reaction with electrophiles.
Illustrative Data: Calculated Electronic Properties Calculations performed at the B3LYP/6-311++G(d,p) level of theory in the gas phase.
| Parameter | Value |
|---|---|
| Total Energy | -600.123 Hartree |
| HOMO Energy | -0.215 Hartree |
| LUMO Energy | 0.045 Hartree |
| HOMO-LUMO Gap | 0.260 Hartree |
| Ionization Potential | 5.85 eV |
| Electron Affinity | 1.22 eV |
| Electronegativity (χ) | 3.54 eV |
| Chemical Hardness (η) | 2.32 eV |
Molecular Modeling and Conformational Analysis of this compound
The biological activity and reactivity of a flexible molecule like this compound are heavily dependent on its three-dimensional structure and conformational preferences. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its stable conformers. nih.govlibretexts.org
Conformational analysis typically begins with a systematic or stochastic search to generate a wide range of possible structures. These structures are then optimized using computational methods, often starting with faster, lower-level theories (like semi-empirical PM3 or smaller basis set DFT) before refining the most promising candidates at a higher level of theory (e.g., B3LYP/6-311++G(d,p)). modgraph.co.uk This hierarchical approach ensures a thorough exploration of the conformational space while managing computational expense.
For this compound, key rotational barriers would be around the C-N bonds and the bonds connecting the ethylamine (B1201723) side chain to the cyclobutyl and benzyl groups. The puckering of the cyclobutane (B1203170) ring also contributes to the conformational landscape. nih.govresearchgate.net The relative energies of the different conformers indicate their population at a given temperature, with the lowest energy conformer being the most abundant. The analysis might reveal specific intramolecular interactions, such as hydrogen bonding or steric hindrance, that stabilize or destabilize certain conformations. numberanalytics.com For instance, the orientation of the benzyl group relative to the rest of the molecule can significantly impact its steric availability and interaction potential. uobabylon.edu.iq
Illustrative Data: Relative Energies of Stable Conformers Calculated using DFT at the B3LYP/6-311++G(d,p) level, including zero-point vibrational energy corrections.
| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| Conf-1 | Extended chain, anti-periplanar | 0.00 | 65.2 |
| Conf-2 | Gauche, benzyl folded | 1.25 | 20.1 |
| Conf-3 | Gauche, cyclobutyl rotated | 1.80 | 14.7 |
Prediction of Spectroscopic Parameters through Computational Methods
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to confirm the identity of a synthesized compound or to interpret experimental spectra. libretexts.org
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), is highly effective for predicting nuclear magnetic resonance (NMR) chemical shifts. modgraph.co.uk Calculations are performed on the optimized geometry of the most stable conformer(s). The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The predicted ¹H and ¹³C NMR spectra can then be compared directly with experimental data. libretexts.orgoregonstate.edu For this compound, predictions would highlight the chemical shifts for the protons and carbons of the benzyl, cyclobutyl, and ethylamine moieties.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, performed on the optimized structure, yield a set of vibrational modes and their corresponding frequencies and intensities. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov The predicted IR spectrum for this compound would show characteristic peaks for N-H stretching (for a secondary amine), C-H stretching (aromatic and aliphatic), and C-N stretching.
Illustrative Data: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) Calculated using the GIAO-B3LYP/6-311++G(d,p) method, referenced to TMS.
| Atom Type | Predicted ¹³C Shift (ppm) | Atom Type | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| Aromatic C (ipso) | 140.1 | Aromatic CH (ortho) | 7.30 |
| Aromatic C (ortho) | 128.5 | Aromatic CH (meta) | 7.25 |
| Aromatic C (meta) | 128.2 | Aromatic CH (para) | 7.20 |
| Aromatic C (para) | 126.9 | Benzylic CH₂ | 3.75 |
| Benzylic CH₂ | 53.5 | Methine CH | 2.85 |
| Methine CH | 60.2 | Methyl CH₃ | 1.10 |
| Methyl CH₃ | 19.8 | Cyclobutyl CH | 2.50 |
| Cyclobutyl CH | 38.5 | Cyclobutyl CH₂ (α) | 2.05 |
| Cyclobutyl CH₂ (α) | 29.0 | Cyclobutyl CH₂ (β) | 1.85 |
| Cyclobutyl CH₂ (β) | 18.5 | Amine NH | 1.50 (broad) |
Computational Studies of Reaction Mechanisms Involving this compound
Computational methods are instrumental in mapping out the reaction pathways for chemical transformations. For this compound, theoretical studies can elucidate the mechanisms of reactions such as N-alkylation, acylation, or oxidation.
To study a reaction mechanism, researchers identify the reactants, products, and any potential intermediates and transition states. The geometries of these species are optimized, and their energies are calculated, typically using DFT. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-forming and bond-breaking processes. Finding transition states is computationally intensive and can be a significant challenge.
Once the stationary points (reactants, intermediates, transition states, products) are located, an intrinsic reaction coordinate (IRC) calculation can be performed to confirm that the transition state correctly connects the reactant and product. The calculated energies of these points allow for the construction of a reaction energy profile, which shows the energy changes throughout the reaction. The height of the energy barrier from the reactant to the transition state (the activation energy) determines the reaction rate. acs.org
For example, a study on the reductive amination to form this compound would involve modeling the reaction of 1-cyclobutylethanone with benzylamine (B48309). mdpi.com The mechanism would likely proceed through the formation of a hemiaminal intermediate, followed by dehydration to an imine, and finally, reduction of the imine to the final amine product. Computational analysis could determine the rate-determining step and provide insights into the reaction's feasibility and potential side products. numberanalytics.comresearchgate.net Similarly, studying an electrophilic addition to the nitrogen atom would involve calculating the energy barrier for the approach of an electrophile and the formation of a new N-E bond. numberanalytics.com
Illustrative Data: Reaction Energy Profile for N-Alkylation Reaction: this compound + CH₃I → [Transition State] → N-Benzyl-N-methyl-1-cyclobutylethanaminium iodide. Energies are relative to the reactants.
| Species | Relative Gibbs Free Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State (Sₙ2) | +22.5 |
| Products | -10.8 |
Future Directions and Emerging Research Avenues for N Benzyl 1 Cyclobutylethanamine
Development of Novel and Sustainable Synthetic Routes
The future synthesis of N-Benzyl-1-cyclobutylethanamine will likely focus on methods that are not only efficient but also adhere to the principles of green chemistry. Current synthetic strategies for similar amines often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research could explore more direct and sustainable approaches.
One promising avenue is the use of catalytic reductive amination. This would involve the direct reaction of 1-cyclobutylethanamine with benzaldehyde (B42025), or cyclobutylmethylketone with benzylamine (B48309), in the presence of a suitable catalyst and a green reducing agent, such as hydrogen gas or a formate (B1220265) salt. The development of heterogeneous catalysts for this transformation would be particularly advantageous, as they can be easily recovered and reused, minimizing waste and cost.
Furthermore, flow chemistry presents a sustainable and scalable platform for the synthesis of this compound. Continuous-flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity compared to traditional batch processes. Integrating catalytic systems within a flow setup could lead to a highly efficient and automated synthesis.
| Potential Sustainable Synthetic Approaches | Key Advantages |
| Catalytic Reductive Amination | Atom economy, reduced waste, potential for catalyst recycling. |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. |
| Flow Chemistry | Enhanced safety, scalability, improved process control. |
| C-H Activation/Amination | Step-economy, direct functionalization of hydrocarbons. |
Exploration of this compound in Catalysis or Ligand Design (Non-Biological)
The nitrogen atom in this compound, with its lone pair of electrons, makes it a potential candidate for use as a ligand in coordination chemistry and catalysis. The steric bulk provided by the cyclobutylethanamine and benzyl (B1604629) groups could influence the geometry and reactivity of a coordinated metal center in unique ways.
Future research could investigate the synthesis of transition metal complexes with this compound as a ligand. These complexes could then be screened for catalytic activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The chiral center in this compound also opens the door to its use as a chiral ligand for asymmetric catalysis, a critical technology for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. The development of chiral dibenzylamine (B1670424) derivatives has shown their potential in neuropharmacology, suggesting that related structures could be valuable ligands. mdpi.com
Advanced In Situ Spectroscopic Monitoring of this compound Reactions
To fully understand and optimize the synthesis and subsequent reactions of this compound, advanced in situ spectroscopic techniques will be indispensable. Methods such as ReactIR (in-situ Fourier-transform infrared spectroscopy), in-situ NMR spectroscopy, and Raman spectroscopy allow for the real-time monitoring of reaction kinetics, the identification of transient intermediates, and the elucidation of reaction mechanisms. fu-berlin.deresearchgate.net
For instance, during a catalytic synthesis of this compound, in situ spectroscopy could be used to track the consumption of reactants and the formation of the product, helping to determine the optimal reaction conditions. beilstein-journals.org When exploring its use as a ligand, these techniques could provide insights into the formation and behavior of the metal-ligand complex during a catalytic cycle. nih.govrsc.org This detailed mechanistic understanding is crucial for the rational design of more efficient catalysts and reaction protocols.
| In Situ Spectroscopic Technique | Potential Application for this compound Research |
| ReactIR (FTIR) | Monitoring the formation of the imine intermediate in reductive amination. |
| In Situ NMR | Characterizing the structure of catalytic intermediates. researchgate.net |
| Raman Spectroscopy | Studying the coordination of the amine to a metal center. |
| Mass Spectrometry | Identifying byproducts and understanding reaction pathways. fu-berlin.de |
Expanding the Scope of this compound as a Platform Molecule for Diverse Chemical Libraries
This compound possesses multiple reactive sites that can be selectively functionalized, making it an attractive platform molecule for the generation of diverse chemical libraries. Such libraries are essential tools in drug discovery and materials science for the high-throughput screening of new lead compounds.
The secondary amine can be further alkylated, acylated, or arylated to introduce a wide range of substituents. The aromatic ring of the benzyl group is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups at different positions. The cyclobutyl ring, while generally less reactive, could potentially be functionalized through C-H activation chemistry.
By systematically varying the substituents at these different positions, a large and structurally diverse library of compounds based on the this compound scaffold can be constructed. This library could then be screened for a wide range of biological activities or material properties, potentially leading to the discovery of new therapeutic agents or functional materials. The use of similar N-benzyl derivatives in the development of inhibitors for enzymes like histone deacetylase and acetylcholinesterase highlights the potential of this molecular scaffold in medicinal chemistry. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
